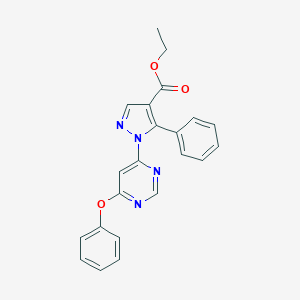![molecular formula C19H17FN4O3S B287249 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287249.png)
3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of various scientific research studies. This compound has been synthesized using several methods and has shown potential in various applications such as medicinal chemistry, drug discovery, and pharmacology. In
Mécanisme D'action
The mechanism of action of 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound exhibits cytotoxic activity by inducing apoptosis in cancer cells. It is believed that this compound targets specific cellular pathways involved in cancer cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in various research studies. Studies have shown that this compound exhibits cytotoxic activity against cancer cells and has the potential to be developed into a new anti-cancer drug. Other studies have shown that this compound exhibits anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various inflammatory and pain-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a therapeutic agent for various diseases, its cytotoxic activity against cancer cells, and its anti-inflammatory and analgesic effects. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action, potential side effects, and toxicity.
Orientations Futures
There are several future directions for research on 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an anti-cancer agent and develop it into a new anti-cancer drug. Another direction is to explore its potential as a therapeutic agent for various inflammatory and pain-related conditions. Additionally, further research is needed to fully understand its mechanism of action, potential side effects, and toxicity.
Méthodes De Synthèse
The synthesis of 3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several research studies. One of the most common methods involves the reaction of 4-fluorobenzyl bromide with 3,4,5-trimethoxyphenyl isothiocyanate to form the intermediate compound, which is then reacted with 2-azidoacetic acid to yield the final product. Other methods involve the use of different reagents and reaction conditions to achieve the synthesis of this compound.
Applications De Recherche Scientifique
3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. One of the most promising areas of research is medicinal chemistry, where this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines and has the potential to be developed into a new anti-cancer drug. Other areas of research include drug discovery and pharmacology, where this compound has been studied for its potential as a therapeutic agent for various diseases.
Propriétés
Nom du produit |
3-(4-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C19H17FN4O3S |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
3-[(4-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17FN4O3S/c1-25-14-9-12(10-15(26-2)17(14)27-3)18-23-24-16(21-22-19(24)28-18)8-11-4-6-13(20)7-5-11/h4-7,9-10H,8H2,1-3H3 |
Clé InChI |
ONZRWRUSUJQPGK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B287184.png)

![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)